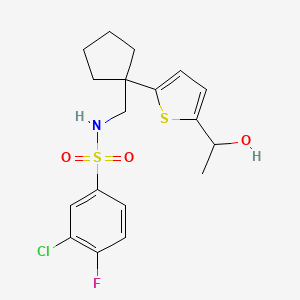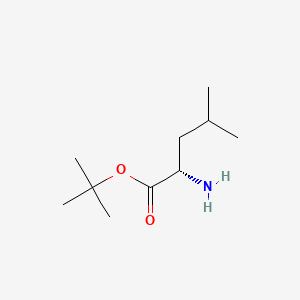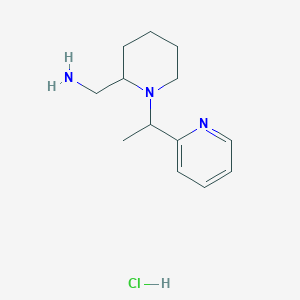![molecular formula C14H21NO6S B2846551 Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate CAS No. 2034397-66-3](/img/structure/B2846551.png)
Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoate ester, the introduction of the sulfamoyl group, and the attachment of the 2,3-dimethoxy-2-methylpropyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoate group would contribute to the planarity of the molecule, while the sulfamoyl group could introduce some steric hindrance. The 2,3-dimethoxy-2-methylpropyl group would likely add further complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoate ester could be hydrolyzed to yield benzoic acid and an alcohol. The sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be affected by the presence of the polar sulfamoyl and benzoate groups. Its solubility in different solvents would depend on the balance of polar and nonpolar groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study reported the synthesis of novel compounds, including derivatives similar to Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate, which displayed significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests the potential application of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Nucleic Acids Research
Another study explored the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, leading to new methods for solid-phase synthesis of RNA and DNA-RNA mixtures. This work highlights the utility of such chemical derivatives in nucleic acid research and potential therapeutic applications (Kempe et al., 1982).
Molecular Structure Analysis
Research on the molecular structures of compounds related to Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate, such as methyl 2-(methylthio)benzoate, revealed insights into the sulfur(IV)-oxygen interaction, providing valuable information for the design of compounds with specific molecular interactions (Kucsman et al., 1984).
Electrochemical Applications
A derivative of Methyl Red and polypyrrole incorporating a dimethoxybenzene unit demonstrated enhanced electrochromic properties, suggesting applications in electronic and photonic devices (Almeida et al., 2017).
Fluorescence Probe Development
Investigations into the fluorescence properties of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds in various media, including micelles and vesicles, indicate potential applications in developing fluorescent probes for biological and chemical sensors (Singh & Darshi, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S/c1-14(21-4,10-19-2)9-15-22(17,18)12-7-5-11(6-8-12)13(16)20-3/h5-8,15H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORAJIMBXXRALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)
![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)

![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)